molecular formula C22H43NO B1203863 Pyrrolidine, 1-stearoyl- CAS No. 33707-76-5

Pyrrolidine, 1-stearoyl-

Cat. No. B1203863
CAS RN: 33707-76-5
M. Wt: 337.6 g/mol
InChI Key: AEBDOCOLSSICMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-pyrrolidinyl)-1-octadecanone is a member of pyrrolidines.

Scientific Research Applications

Versatility in Drug Design

Pyrrolidine, particularly characterized by its five-membered ring structure, plays a significant role in the realm of medicinal chemistry. The saturated scaffold of pyrrolidine offers a unique advantage for drug discovery, owing to its sp3-hybridization, which facilitates the exploration of the pharmacophore space. This structural feature, along with its contribution to the stereochemistry of molecules and the phenomenon of "pseudorotation" that enhances three-dimensional coverage, makes pyrrolidine a favored choice among chemists. Specifically, the stearoyl derivative of pyrrolidine is instrumental in designing compounds with target selectivity. The structural versatility of pyrrolidine allows for the synthesis of bioactive molecules that exhibit selectivity towards specific biological targets. This has been demonstrated through various derivatives of pyrrolidine, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, which have shown promise in the treatment of human diseases (Li Petri et al., 2021).

Role in Lipid Metabolism

The stearoyl derivative of pyrrolidine also finds relevance in studies focusing on lipid metabolism, particularly through the action of stearoyl-coenzyme A desaturase (SCD). SCD is a crucial enzyme in the synthesis of monounsaturated fatty acids, playing a pivotal role in metabolic regulation. Research indicates that alterations in SCD activity can significantly influence metabolic pathways, affecting lipid synthesis, oxidation, thermogenesis, and insulin sensitivity. These findings underscore the potential of targeting stearoyl derivatives, such as 1-stearoyl-pyrrolidine, in therapeutic strategies aimed at metabolic disorders, including obesity, diabetes, and hepatic steatosis (Flowers & Ntambi, 2008).

Advancements in Matrix Metalloproteinase Inhibition

Another notable application of pyrrolidine derivatives, including the stearoyl variant, is in the development of matrix metalloproteinase (MMP) inhibitors. MMPs are enzymes involved in various physiological and pathological processes, making them targets for therapeutic intervention in diseases such as cancer and cardiovascular conditions. Pyrrolidine-based compounds, particularly those incorporating the stearoyl moiety, have shown potent inhibitory activity against certain MMP subclasses. This efficacy is attributed to the pyrrolidine scaffold, which provides a structural basis for the design of selective MMP inhibitors. The advances in this area highlight the potential of pyrrolidine, 1-stearoyl-, in contributing to novel treatment options for MMP-related diseases (Cheng et al., 2008).

properties

CAS RN

33707-76-5

Product Name

Pyrrolidine, 1-stearoyl-

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

IUPAC Name

1-pyrrolidin-1-yloctadecan-1-one

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-21H2,1H3

InChI Key

AEBDOCOLSSICMC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CCCC1

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CCCC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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